![molecular formula C16H22FNO6S B3007199 (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate CAS No. 2068138-14-5](/img/structure/B3007199.png)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate
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Overview
Description
This compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple chiral centers, a bicyclic ring, and various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic ring and the functional groups attached to it. The reactions could involve transformations of these functional groups or reactions at the ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the functional groups present and the overall molecular architecture .Scientific Research Applications
Biochemistry: Cysteine Biosynthesis
BETA-CFT sulfate is relevant in biochemistry due to its role in cysteine biosynthesis. Cysteine is an essential amino acid, and its biosynthesis involves combining the backbone of a carbon- and nitrogen-containing amino acid derivative with reduced sulfur . While this connection is not directly related to the compound’s sulfate form, understanding cysteine biosynthesis contributes to our knowledge of sulfur metabolism.
Chiral Separation: Enantiomeric Separation
In the field of chiral separation, sulfated β-cyclodextrin (a derivative of BETA-CFT sulfate) has been investigated. Sulfated β-cyclodextrin demonstrated improved selectivity for enantiomeric separation compared to marketed sulfated β-cyclodextrin . This finding highlights the compound’s potential in pharmaceutical and analytical chemistry.
Mechanism of Action
Target of Action
BETA-CFT sulfate is a derivative of BETA-CFT, which is known to be an antagonist of dopamine transporter proteins (DATs) .
Mode of Action
As an antagonist of DATs, BETA-CFT sulfate likely works by binding to these transporters and inhibiting their function . This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. The increased dopamine levels can then bind to and activate dopamine receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, BETA-CFT sulfate affects the reuptake of dopamine, a key neurotransmitter in this pathway. This can lead to changes in the signaling of neurons that use dopamine as a neurotransmitter .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of BETA-CFT sulfate’s action are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, BETA-CFT sulfate can increase dopamine signaling, which can have various effects depending on the specific neurons and circuits involved .
Action Environment
The action, efficacy, and stability of BETA-CFT sulfate can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect dopamine signaling could potentially interact with BETA-CFT sulfate, altering its effects . Additionally, factors such as pH and temperature could potentially affect the stability of BETA-CFT sulfate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2.H2O4S/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;1-5(2,3)4/h3-6,12-15H,7-9H2,1-2H3;(H2,1,2,3,4)/t12-,13+,14+,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXVLCUJZPGAF-PEVLCXCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate |
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